3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-[(2,6-Difluorophenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[111]pentane family This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the reaction of propellane with difluorobenzyl halides under light-enabled conditions. This reaction is performed in a flow system and does not require catalysts, initiators, or additives . The reaction conditions are mild, and the products are obtained in high purity, often without the need for further purification.
Industrial Production Methods
For large-scale production, the same light-enabled reaction can be scaled up to produce the compound in milligram, gram, and even kilogram quantities . The scalability of this method makes it suitable for industrial applications, ensuring a consistent supply of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The difluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
Compared to similar compounds, 3-[(2,6-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of the difluorophenyl group. This group imparts unique electronic properties that can enhance the compound’s reactivity and potential applications. Additionally, the bicyclo[1.1.1]pentane core provides a rigid and stable framework that can improve the compound’s binding affinity and selectivity for its targets.
Properties
IUPAC Name |
3-[(2,6-difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2O2/c14-9-2-1-3-10(15)8(9)4-12-5-13(6-12,7-12)11(16)17/h1-3H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVONENDUHXDWKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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